2-O-(alpha-D-Glucopyranosyl)-D-galactose is a disaccharide compound formed by the glycosidic linkage between alpha-D-glucopyranose and D-galactose at the 2-position. This compound is notable for its role in various biological processes and applications in glycobiology, which studies the structure and function of carbohydrates in biological systems. The compound's molecular formula is CHO, and it has a molecular weight of 342.3 g/mol .
This compound can be derived from natural sources or synthesized in the laboratory. It is often studied in the context of polysaccharides and glycoproteins, where it may play a role in cell signaling and recognition processes.
2-O-(alpha-D-Glucopyranosyl)-D-galactose belongs to the class of glycosides, specifically as a disaccharide. It is categorized under carbohydrates, which are essential biomolecules involved in energy storage, structural integrity, and cell signaling.
The synthesis of 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be achieved through several methods, including:
The synthesis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound. For example, signals corresponding to specific protons in the anomeric configuration can be identified through NMR analysis, confirming the successful formation of the desired glycosidic bond .
The molecular structure of 2-O-(alpha-D-Glucopyranosyl)-D-galactose features a glucopyranosyl unit linked to a galactose unit via an alpha-(1→2) glycosidic bond. The stereochemistry at the anomeric carbon (C-1) of glucopyranose is crucial for determining its biological activity.
2-O-(alpha-D-Glucopyranosyl)-D-galactose can participate in various chemical reactions typical for carbohydrates:
The regioselectivity and stereochemistry of these reactions are critical for synthesizing specific carbohydrate structures with desired biological functions.
The mechanism by which 2-O-(alpha-D-Glucopyranosyl)-D-galactose exerts its biological effects typically involves:
Research indicates that such glycosides can enhance cellular interactions due to their ability to mimic natural ligands involved in biological recognition processes .
Relevant data on its reactivity suggests that it behaves similarly to other disaccharides under similar conditions .
2-O-(alpha-D-Glucopyranosyl)-D-galactose has several applications in scientific research:
2-O-α-D-Glucopyranosyl-D-galactose is synthesized primarily through enzymatic transglycosylation, where glycosyltransferases catalyze the transfer of a glucosyl moiety from an activated donor (typically UDP-glucose) to the C2 hydroxyl group of D-galactose. Sucrose phosphorylase (SPase) from Lactobacillus reuteri demonstrates high regioselectivity for this position, achieving up to 86% specificity for 2-O-α-linked products [10]. This enzyme follows a double-displacement mechanism: first forming a β-glucosyl enzyme intermediate, followed by nucleophilic attack by the galactose acceptor [6]. Notably, SPases exhibit a ping-pong kinetic mechanism when utilizing sucrose as the glucosyl donor, with kinetic parameters significantly influenced by acceptor substrate concentration. For glycerol, Km values range from 200-400 mM, indicating moderate affinity [10].
In vitro studies reveal that engineered whole-cell biocatalysts (e.g., Lactobacillus paracasei expressing SPase) enhance synthesis efficiency 6.67-fold through improved enzyme stability and substrate channeling. This system achieves conversion rates of 80.79% and yields of 203.21 g/L under optimized conditions (1M sucrose, 1M galactose analog) [10]. Alternative enzymes like amylosucrase and cyclodextrin glucanotransferase can also catalyze this linkage but with lower regioselectivity [5].
Table 1: Glycosyltransferases Involved in 2-O-α-D-Glucopyranosyl-D-Galactose Synthesis
Enzyme Source | Donor Substrate | Acceptor Affinity (Km, mM) | Regiospecificity | Optimal pH/Temp |
---|---|---|---|---|
L. reuteri SPase | Sucrose | 200-400 (glycerol analog) | 86% C2 selectivity | 6.0-7.0 / 37°C |
Amylosucrase | Sucrose | >500 | Mixed isomers | 7.0 / 30°C |
Cyclodextrin glucanotransferase | Starch derivatives | 300 | Low C2 preference | 5.5 / 50°C |
Engineered UGT87A2 | UDP-glucose | Not reported | Moderate | 7.5 / 30°C |
The structural similarity between 2-O-α-D-glucopyranosyl-D-galactose and Leloir pathway intermediates (e.g., UDP-galactose) dictates unique substrate specificities for processing enzymes. Galactokinase (GALK), which typically phosphorylates free galactose at the C1 position (forming galactose-1-phosphate), shows negligible activity toward 2-O-α-glucosylated galactose due to steric hindrance from the glucosyl moiety [4] [7]. Molecular docking simulations indicate the glucosyl group obstructs the ATP-binding pocket of GALK, reducing catalytic efficiency by >95% compared to unmodified galactose [7].
In contrast, β-glucosidases (BGLUs) from Lycium barbarum exhibit hydrolytic activity toward this compound. Three identified BGLUs (BGLU23, BGLU42, BGLU77) cleave the glucosidic bond with Kcat values of 12–18 s⁻¹, functioning as potential regulators of intracellular concentrations [5]. UDP-glucose pyrophosphorylase shows limited activity with galactose-1-phosphate derivatives, but cannot utilize the glucosylated galactose as a substrate [7].
Table 2: Substrate Specificity of Leloir Pathway Enzymes Toward 2-O-α-D-Glucopyranosyl-D-Galactose
Enzyme | Natural Substrate | Activity Toward 2-O-α-Glucosyl-Galactose | Inhibition Constant (Ki) | Mechanism of Exclusion |
---|---|---|---|---|
Galactokinase (GALK) | D-Galactose | <5% residual activity | Not applicable | Steric hindrance in ATP pocket |
Galactose-1P uridylyltransferase (GALT) | Galactose-1-phosphate | Undetectable | Not applicable | Altered phosphate coordination |
β-Glucosidases (BGLUs) | β-glucosides | Cleavage observed (Kcat 12–18 s⁻¹) | Not determined | Accommodation in active site |
UDP-galactose epimerase (GALE) | UDP-galactose | Indirect influence via UDP-sugar pools | Not applicable | Substrate channeling |
Glycan chain elongation involving 2-O-α-D-glucopyranosyl-D-galactose is regulated by multiple tiers of control:
Knockdown experiments in Arabidopsis demonstrate that suppression of UGT87A2 reduces 2-O-glucosylated galactose derivatives by 74%, confirming its regulatory role [5]. Temperature also modulates enzyme conformation; SPase shows a 40% activity decline at 25°C compared to its optimum (37°C) due to reduced active-site flexibility [10].
Table 3: Regulatory Factors Influencing Glycan Chain Elongation
Regulatory Factor | Target Enzyme/Pathway | Effect on Synthesis | Magnitude of Impact | Biological System |
---|---|---|---|---|
UGT87A2 expression | Glycosyltransferase | 74% reduction if suppressed | High | Arabidopsis thaliana |
ADP concentration | Sucrose phosphorylase | Competitive inhibition | Ki = 0.8 mM | Lactobacillus reuteri |
Substrate ratios (sucrose:galactose) | Transglycosylation | Optimal 1:1 ratio | 1.8-fold yield increase | In vitro enzymatic synthesis |
Enzyme colocalization | UDP-glucose transporters | Enhanced efficiency | 3.2-fold flux increase | Lycium barbarum |
UDP-galactose 4′-epimerase (GALE) indirectly influences 2-O-α-D-glucopyranosyl-D-galactose biosynthesis by maintaining UDP-galactose/UDP-glucose equilibrium. GALE deficiency reduces UDP-galactose availability by 67%, directly limiting substrate supply for galactosyl-containing compounds [7]. Kinetic studies show UDP-glucose (the glucosyl donor) allosterically activates GALE (Ka = 0.4 mM), creating a feed-forward loop that coordinates glucosyl and galactosyl donor pools [3] [7].
In human cell models, GALE knockdown decreases cellular 2-O-glucosylated galactose derivatives by 52%, confirming metabolic coupling [7]. Furthermore, GALE exhibits broad substrate specificity, epimerizing UDP-N-acetylgalactosamine (UDP-GalNAc) to UDP-N-acetylglucosamine (UDP-GlcNAc), which competes with UDP-glucose for glycosyltransferase binding. This competition modulates glucosyl flux toward galactose acceptors [7].
Table 4: UDP-Galactose Epimerase (GALE) Interactions with Glucosyl-Galactose Metabolism
Interaction | Molecular Mechanism | Effect on 2-O-α-Glucosyl-Galactose | Metabolites Affected |
---|---|---|---|
UDP-glucose activation | Allosteric activation (Ka = 0.4 mM) | 22–30% synthesis increase | UDP-galactose, UDP-glucose |
Substrate competition | UDP-GalNAc vs. UDP-galactose binding | Redirection of glycosyl flux | UDP-GlcNAc, UDP-GalNAc |
Epimerase deficiency | Reduced UDP-galactose pools | 52% decrease in derivative levels | Galactose-1-phosphate |
NAD+ cofactor dependence | Oxidoreduction at C4 position | pH-sensitive activity (optimum pH 8.5) | NADH/NAD+ ratio |
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